Cas no 83767-03-7 (4H-1-Benzopyran-4-one,2-(dimethylamino)-8-phenyl-)

4H-1-Benzopyran-4-one,2-(dimethylamino)-8-phenyl- structure
83767-03-7 structure
Product name:4H-1-Benzopyran-4-one,2-(dimethylamino)-8-phenyl-
CAS No:83767-03-7
MF:C17H15NO2
MW:265.3065
CID:726153
PubChem ID:55142

4H-1-Benzopyran-4-one,2-(dimethylamino)-8-phenyl- Chemical and Physical Properties

Names and Identifiers

    • 4H-1-Benzopyran-4-one,2-(dimethylamino)-8-phenyl-
    • 2-(Dimethylamino)-8-phenyl-4H-1-benzopyran-4-one
    • 2-(dimethylamino)-8-phenylchromen-4-one
    • 2-(Dimetilammino)-8-fenilcromone [Italian]
    • DTXSID60232628
    • 83767-03-7
    • SCHEMBL8338980
    • 2-(Dimetilammino)-8-fenilcromone
    • CHROMONE, 2-(DIMETHYLAMINO)-8-PHENYL-
    • 2-(Dimethylamino)-8-phenylchromone
    • 2-(Dimethylamino)-8-phenyl-4H-chromen-4-one
    • Inchi: InChI=1S/C17H15NO2/c1-18(2)16-11-15(19)14-10-6-9-13(17(14)20-16)12-7-4-3-5-8-12/h3-11H,1-2H3
    • InChI Key: QUITTZPTEMTSCS-UHFFFAOYSA-N
    • SMILES: CN(C)C1=CC(=O)C2=C(O1)C(=CC=C2)C3=CC=CC=C3

Computed Properties

  • Exact Mass: 265.11
  • Monoisotopic Mass: 265.11
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 396
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 29.5A^2

Experimental Properties

  • Density: 1.23
  • Boiling Point: 419.1°C at 760 mmHg
  • Flash Point: 207.3°C
  • Refractive Index: 1.643

4H-1-Benzopyran-4-one,2-(dimethylamino)-8-phenyl- Related Literature

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